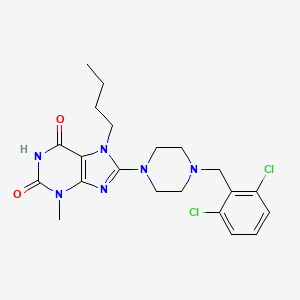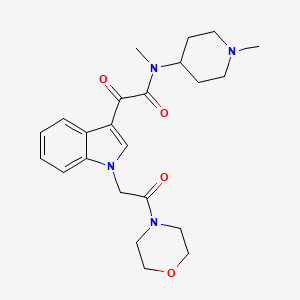![molecular formula C15H15N5O2 B2753613 (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1421483-65-9](/img/structure/B2753613.png)
(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a complex organic molecule featuring a fusion of furan, pyrrole, pyrimidine, and piperazine rings
Mechanism of Action
Target of Action
Similar compounds, such as thieno[3,2-b]pyrrolecarboxamides, have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus . They also inhibit KDM1A and LSD1 demethylases, which regulate DNA methylation .
Mode of Action
For example, if it acts like its analogs, it could inhibit the RNA-dependent RNA polymerase of the hepatitis C virus, preventing the virus from replicating . Similarly, it could inhibit KDM1A and LSD1 demethylases, affecting the methylation status of DNA .
Biochemical Pathways
The compound likely affects several biochemical pathways due to its potential targets. If it inhibits the RNA-dependent RNA polymerase of the hepatitis C virus, it would disrupt the viral replication pathway . If it inhibits KDM1A and LSD1 demethylases, it would affect the DNA methylation pathway, potentially altering gene expression .
Pharmacokinetics
They are likely metabolized by the liver and excreted through the kidneys .
Result of Action
The result of the compound’s action would depend on its targets. If it inhibits the RNA-dependent RNA polymerase of the hepatitis C virus, it could potentially stop the virus from replicating, reducing viral load . If it inhibits KDM1A and LSD1 demethylases, it could alter gene expression, potentially having anti-cancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common approach starts with the preparation of the furo[3,2-b]pyrrole core, which can be synthesized via a cyclization reaction involving a suitable precursor such as a 2-furylamine derivative. This intermediate is then coupled with a pyrimidin-2-ylpiperazine derivative through a condensation reaction, often facilitated by a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, the choice of solvents and reagents may be adjusted to ensure environmental sustainability and compliance with industrial regulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol, or reduce the pyrimidine ring to yield dihydropyrimidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) for electrophilic substitution and nucleophiles (e.g., amines) for nucleophilic substitution are commonly employed.
Major Products
Scientific Research Applications
Chemistry
In chemistry, (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone serves as a versatile building block for the synthesis of more complex molecules. Its diverse functional groups allow for extensive derivatization, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound can be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential therapeutic applications are of significant interest. It may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects, depending on its interaction with specific biological pathways.
Industry
Industrially, the compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone: Similar structure but with a pyridine ring instead of pyrimidine.
(4H-furo[3,2-b]pyrrol-5-yl)(4-(quinolin-2-yl)piperazin-1-yl)methanone: Contains a quinoline ring, offering different electronic properties.
(4H-furo[3,2-b]pyrrol-5-yl)(4-(benzimidazol-2-yl)piperazin-1-yl)methanone: Features a benzimidazole ring, which can enhance biological activity.
Uniqueness
The uniqueness of (4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone lies in its combination of heterocyclic rings, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
4H-furo[3,2-b]pyrrol-5-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c21-14(12-10-13-11(18-12)2-9-22-13)19-5-7-20(8-6-19)15-16-3-1-4-17-15/h1-4,9-10,18H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKOAMQKOMFVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=C(N3)C=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
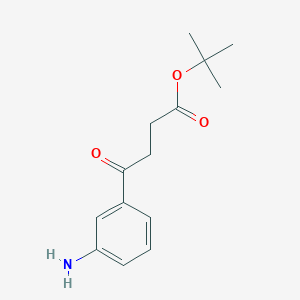
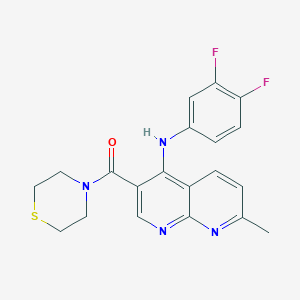
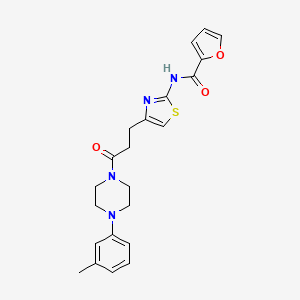
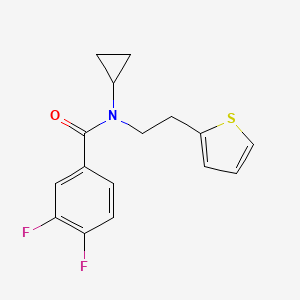
![(2E)-3-[4-(methylsulfanyl)phenyl]-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2753535.png)
![1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(2-(tert-butyl)phenoxy)propan-2-ol dihydrochloride](/img/structure/B2753538.png)
![6-chloro-N-[5-(1-methyl-1H-imidazol-2-yl)-4-phenyl-1,3-thiazol-2-yl]pyridine-2-carboxamide](/img/structure/B2753540.png)

![2-[2-(But-2-ynoylamino)ethyl]-N-methylpiperidine-1-carboxamide](/img/structure/B2753547.png)
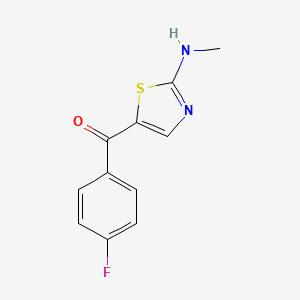
![2-({5-cyclopentyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2753549.png)
![8-methoxy-3-[(2E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2753551.png)
